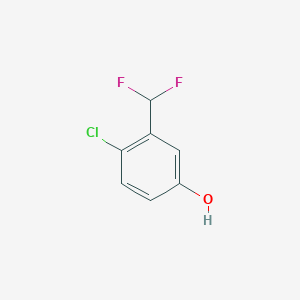

4-Chloro-3-(difluoromethyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Chloro-3-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C7H4ClF3O . It is a member of the class of (trifluoromethyl)benzenes .

Synthesis Analysis

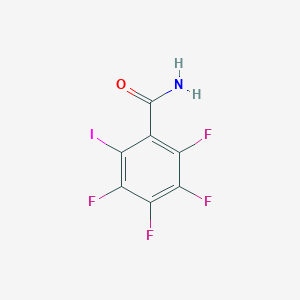

The synthesis of “4-Chloro-3-(trifluoromethyl)phenol” and its derivatives has been a topic of research in the field of medicinal chemistry . The process involves difluoromethylation, a reaction that forms a bond between a carbon atom and a difluoromethyl group (CF2H) .Molecular Structure Analysis

The molecular structure of “4-Chloro-3-(trifluoromethyl)phenol” is characterized by the presence of a phenol group and a trifluoromethyl group attached to a benzene ring . The presence of these functional groups contributes to the unique properties of this compound.Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-3-(trifluoromethyl)phenol” are primarily based on difluoromethylation processes . These processes involve the formation of a bond between a carbon atom and a difluoromethyl group (CF2H), where the carbon atom can be sp, sp2, or sp3 hybridized .Physical And Chemical Properties Analysis

“4-Chloro-3-(trifluoromethyl)phenol” is a solid substance at room temperature . It has a molecular weight of 196.56 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

4-Chloro-3-(difluoromethyl)phenol is used in a variety of scientific research applications. It is used as a building block for the synthesis of other compounds, such as 4-chloro-3-(difluoromethyl)benzene, which is used in the synthesis of pharmaceuticals. Additionally, this compound is used in the synthesis of fluorescent dyes, which are used in medical imaging and other diagnostic tests.

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (tfmp) derivatives, have been studied for their analgesic potential . These compounds have shown potent analgesic efficacy, suggesting they may interact with pain receptors or other related targets .

Mode of Action

Tfmp derivatives have been shown to display pain-relieving effects, particularly in the presence of naloxone . This suggests that these compounds may interact with their targets in a way that modulates pain perception .

Biochemical Pathways

It’s worth noting that similar compounds, such as tfmp derivatives, have been shown to depress peripheral and centrally mediated pain through opioid-independent systems . This suggests that these compounds may affect biochemical pathways related to pain perception and response .

Pharmacokinetics

The unique physicochemical properties of the fluorine atom and the pyridine moiety in similar compounds, such as tfmp derivatives, are thought to contribute to their biological activities . This suggests that these properties may also influence the ADME properties of 4-Chloro-3-(difluoromethyl)phenol.

Result of Action

Tfmp derivatives have been shown to display potent analgesic efficacy and an ultrashort to long duration of action . This suggests that this compound may have similar effects, potentially leading to pain relief .

Action Environment

It’s worth noting that the biological activities of similar compounds, such as tfmp derivatives, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This suggests that these properties may also influence how environmental factors affect the action of this compound.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 4-Chloro-3-(difluoromethyl)phenol in lab experiments is its low toxicity. Additionally, this compound is relatively inexpensive and easily accessible, making it an ideal compound for research applications. However, there are some limitations to using this compound in lab experiments. For example, it is not very soluble in water, making it difficult to use in certain applications. Additionally, its reactivity can be unpredictable, making it difficult to control.

Orientations Futures

The future of 4-Chloro-3-(difluoromethyl)phenol is promising, as there are many potential applications for this versatile compound. One potential application is in the synthesis of pharmaceuticals, as this compound can be used as a building block for the synthesis of other compounds. Additionally, this compound could be used to create fluorescent dyes for medical imaging and other diagnostic tests. Furthermore, this compound could be used to create new materials for use in medical devices, such as drug delivery systems. Finally, this compound could be used in the synthesis of new compounds for use in anti-cancer and anti-inflammatory drugs.

Méthodes De Synthèse

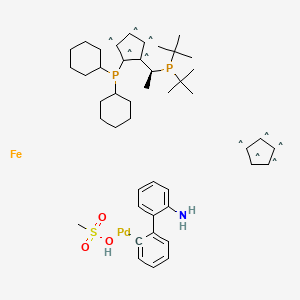

4-Chloro-3-(difluoromethyl)phenol is most commonly synthesized through a process called Suzuki coupling. This process involves the reaction of this compound, 4-bromo-3-(difluoromethyl)phenol, and a palladium catalyst. The reaction of the three components results in the formation of this compound.

Safety and Hazards

The safety data sheet for “4-Chloro-3-(trifluoromethyl)phenol” suggests that it should be handled with care . Any clothing soiled by the product should be immediately removed . In case of contact with skin or eyes, it should be washed off immediately . If swallowed, immediate medical attention is required .

Propriétés

IUPAC Name |

4-chloro-3-(difluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOPSTKMOVSBME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Hexamethylenetetramine)penta[copper(I) cyanide]; 98% MOF](/img/structure/B6309827.png)

![Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen]](/img/structure/B6309834.png)

![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium hexafluorophosphate, min. 95%](/img/structure/B6309865.png)

![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride, min. 95%](/img/structure/B6309868.png)

![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec -1,7-diene tetrafluoroborate Trivertal-CAAC](/img/structure/B6309880.png)